5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a fluorinated pyridine ring with a triazolopyridine moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridine ring and a hydrazine derivative can be cyclized to form the triazolopyridine structure.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under coupling conditions with reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide
- N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide
Uniqueness
5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a triazolopyridine moiety, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c1-8-2-3-19-11(4-8)17-18-13(19)16-12(20)9-5-10(14)7-15-6-9/h2-7H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYINOWCZYGLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)NC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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